Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methyl group, an amino group, and a tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction.
Esterification: The carboxylate group is introduced through an esterification reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-tetralone: Shares the tetrahydronaphthalene ring system but lacks the ester and methyl groups.
1-Naphthylamine: Contains the naphthalene ring system with an amino group but lacks the tetrahydro and ester functionalities.
Uniqueness
Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride is unique due to its combination of functional groups and ring system, which confer specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2,5-6,11H,3-4,7,13H2,1H3/t11-/m0/s1 |
InChI Key |
KOCBYMLGUROFIS-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC2=C1CCC[C@@H]2N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.